2-(5-(3-Methoxyphenoxy)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol
Overview
Description
2-(5-(3-Methoxyphenoxy)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol is a complex organic compound that features a pyrimidine ring substituted with a methoxyphenoxy group and a phenol group substituted with a 2-methylallyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(3-Methoxyphenoxy)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol typically involves multi-step organic reactions. One possible synthetic route includes:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized via a condensation reaction between a suitable amidine and a β-dicarbonyl compound under acidic or basic conditions.
Introduction of the Methoxyphenoxy Group: The methoxyphenoxy group can be introduced through a nucleophilic aromatic substitution reaction, where a methoxyphenol reacts with a halogenated pyrimidine derivative.
Attachment of the 2-Methylallyloxy Group: The final step involves the etherification of the phenol group with 2-methylallyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2-(5-(3-Methoxyphenoxy)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to a quinone using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The pyrimidine ring can be reduced under catalytic hydrogenation conditions to yield a dihydropyrimidine derivative.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, such as using sodium hydride and an alkyl halide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) with an alkyl halide.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Alkylated phenol derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(5-(3-Methoxyphenoxy)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions and receptor binding due to its potential bioactivity. It can be used in assays to investigate the inhibition or activation of specific biological pathways.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Its structural features suggest it might interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its ability to undergo various chemical modifications makes it versatile for different applications.
Mechanism of Action
The mechanism of action of 2-(5-(3-Methoxyphenoxy)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxyphenoxy and 2-methylallyloxy groups could facilitate binding to hydrophobic pockets, while the pyrimidine ring might engage in hydrogen bonding or π-π interactions.
Comparison with Similar Compounds
Similar Compounds
2-(5-(3-Methoxyphenoxy)pyrimidin-4-yl)-5-hydroxyphenol: Lacks the 2-methylallyloxy group, which may affect its reactivity and binding properties.
2-(5-(3-Methoxyphenoxy)pyrimidin-4-yl)-5-((2-methylpropyl)oxy)phenol: Has a different alkyl group, which could influence its chemical and biological activity.
Uniqueness
2-(5-(3-Methoxyphenoxy)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol is unique due to the presence of both the methoxyphenoxy and 2-methylallyloxy groups, which provide a distinct combination of electronic and steric properties. This uniqueness can lead to specific interactions in chemical reactions and biological systems, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[5-(3-methoxyphenoxy)pyrimidin-4-yl]-5-(2-methylprop-2-enoxy)phenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4/c1-14(2)12-26-16-7-8-18(19(24)10-16)21-20(11-22-13-23-21)27-17-6-4-5-15(9-17)25-3/h4-11,13,24H,1,12H2,2-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJDGQLFHQNRWGN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC(=C(C=C1)C2=NC=NC=C2OC3=CC=CC(=C3)OC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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